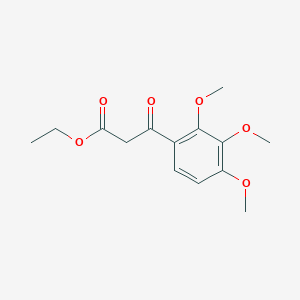

3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-5-20-12(16)8-10(15)9-6-7-11(17-2)14(19-4)13(9)18-3/h6-7H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEORXFCOYQQQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Catalytic Systems

Chemical Reactions Analysis

Hydrolysis and Esterification Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Acidic hydrolysis with HCl/H₂O produces 3-oxo-3-(2,3,4-trimethoxyphenyl)propionic acid.

-

Basic saponification with NaOH/EtOH generates a carboxylate salt, which can be protonated to the free acid .

Key Data:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aq.), reflux, 6 h | 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid | ~85% |

Nucleophilic Addition at the Ketone

The β-keto group participates in nucleophilic additions, forming enol intermediates that react with amines, hydrazines, or alcohols:

-

Condensation with hydrazines yields hydrazones, which cyclize to form pyrazoles or pyridazines under thermal or acidic conditions .

-

Reaction with malononitrile in acetic acid/ammonium acetate forms cyano-substituted pyridazine derivatives (e.g., 5-cyano-6-oxo-1,4-diphenyl-1,6-dihydropyridazine-3-carboxylic acid ethyl ester) .

Example Reaction Pathway:

Key Data:

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazone derivative | AcOH, 130°C, 2 h | Pyridazine derivative | 97% |

Cyclocondensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Q-tube-assisted cyclization with active methylene nitriles (e.g., malononitrile) under high pressure (120 psi) and heat (130°C) produces fused pyridazines or pyridines in high yields .

-

Reaction with DMF-DMA (N,N-dimethylformamide dimethylacetal) generates pyrazolo[3,4-c]pyridines, useful in medicinal chemistry .

Key Data:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Malononitrile | Q-tube, 130°C, 2 h | 5-Cyano-6-oxo-pyridazine | 97% | |

| DMF-DMA | Toluene, 140°C, 1 h | Pyrazolo[3,4-c]pyridine | 93% |

α-Functionalization via Catalytic Methods

The α-position of the β-keto ester undergoes enantioselective functionalization:

-

Chiral disulfuration with dithiophthalimide and (DHQD)₂PHAL catalyst in 1,2-dimethoxyethane produces α-dithioesters with >90% enantiomeric excess (ee) .

Mechanism:

Key Data:

| Catalyst | Solvent | ee | Yield | Source |

|---|---|---|---|---|

| (DHQD)₂PHAL | DME | 92% | 88% |

Electrophilic Aromatic Substitution

The trimethoxyphenyl ring directs electrophilic substitution to specific positions:

-

Nitration : Preferentially occurs at the para position relative to the methoxy groups.

-

Halogenation : Iodine or bromine in acetic acid substitutes at activated positions .

Cross-Coupling Reactions

The ester participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura reaction with aryl boronic acids forms biaryl derivatives.

Reduction and Oxidation

-

Ketone reduction with NaBH₄ or LiAlH₄ yields secondary alcohols.

-

Ester reduction with LiAlH₄ produces diols.

Scientific Research Applications

3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester, also known as ethyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate, is a chemical compound with the molecular formula and a molecular weight of 282.29 g/mol . It has a melting point of 87-89°C and a predicted boiling point of 376.4±37.0 °C . This compound is primarily used in non-medical applications such as industrial applications or scientific research .

Scientific Research Applications

While specific case studies and comprehensive data tables for 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester are not available in the search results, research indicates its role as a starting material in the synthesis of other compounds with pharmaceutical and agricultural applications . A similar compound, 3-Oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propionic acid ethyl ester, is utilized in pharmaceutical development, agricultural chemicals, material science, and biochemical research .

Pharmaceutical Development

3-Oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propionic acid ethyl ester serves as a key intermediate in the synthesis of novel pharmaceuticals, specifically in the development of anti-inflammatory and analgesic drugs, enhancing therapeutic efficacy .

Agricultural Chemicals

3-Oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propionic acid ethyl ester is employed in formulating agrochemicals, contributing to the development of effective herbicides and pesticides that target specific plant species while minimizing environmental impact .

Material Science

3-Oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propionic acid ethyl ester is used in creating advanced materials, including polymers and coatings, that exhibit improved thermal stability and chemical resistance, making them suitable for industrial applications .

Biochemical Research

3-Oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propionic acid ethyl ester is utilized in studies related to enzyme inhibition and metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets .

Use as a starting material

Mechanism of Action

The mechanism of action of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that result in the formation of active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A β-keto ester with a 2,3,4-trimethoxyphenyl group. The methoxy substituents enhance electron-donating effects, while the ketone and ester groups contribute to reactivity and polarity .

Comparison with Structural Analogs

Substituent Positional Isomers

Ester Group Variations

Fluorinated Analogs

Aromatic System Modifications

Antioxidant and Antimicrobial Activity

- The 2,3,4-trimethoxyphenyl group is structurally similar to trans-2,3,4-trimethoxycinnamate , a compound identified in Melaleuca cajuputi extract with reported antioxidant properties .

- Fluorinated analogs (e.g., PI-14704) may exhibit enhanced bioactivity due to increased membrane permeability from lipophilic CF₃ groups .

Physicochemical Properties Comparison

Biological Activity

3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester (CAS No. 38975-83-6) is an organic compound with significant biological activity. This article explores its properties, synthesis, and biological effects, particularly focusing on its potential therapeutic applications.

- Molecular Formula : C14H18O6

- Molar Mass : 282.29 g/mol

- Density : 1.147 g/cm³ (predicted)

- Melting Point : 87-89°C

- Boiling Point : 376.4°C (predicted)

- pKa : 11.16 (predicted) .

Synthesis

The synthesis of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester involves the reaction of trimethoxyphenyl derivatives with propionic acid derivatives. The process generally requires specific catalysts and conditions to yield high purity and yield of the desired ester.

Antioxidant Properties

Research indicates that compounds similar to 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester exhibit significant antioxidant activity. This activity is crucial in combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its potential in treating inflammatory conditions. For instance, a study demonstrated that derivatives of this compound reduced inflammation markers in animal models .

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For example, derivatives of propionic acid esters have been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .

Case Studies

- Case Study on Antioxidant Activity

- Case Study on Anti-inflammatory Effects

- Case Study on Anticancer Effects

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester with high purity?

- Methodological Answer : Two primary synthesis methods are documented:

- Esterification : Reacting 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid with ethanol under acid catalysis .

- Oxazolone Route : Condensation of oxazolone derivatives with alcohols (e.g., ethanol) in the presence of triethylamine under reflux conditions. This method minimizes side reactions and improves yield .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H and C NMR confirm the ester group (δ ~4.2 ppm for -OCHCH, δ ~170 ppm for carbonyl carbons) and methoxy substituents (δ ~3.8-3.9 ppm). Aromatic protons appear as a multiplet in δ 6.5-7.5 ppm .

- IR : Strong absorption at ~1730 cm (ester C=O) and ~1650 cm (ketone C=O) .

- Mass Spectrometry : GC/MS or LC-HRMS confirms molecular ion [M+H] at m/z 282.29 (CHO) .

Q. What analytical methods are most effective for assessing purity in different research contexts?

- Methodological Answer :

- GC : For volatile derivatives, use a polar column (e.g., DB-5) with flame ionization detection. Purity ≥98% is achievable .

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water + 0.1% formic acid). Monitor at 254 nm .

- Elemental Analysis : Validate %C, %H, and %O against theoretical values (C: 59.57%, H: 6.43%, O: 34.00%) .

Advanced Research Questions

Q. How does the substitution pattern of methoxy groups on the phenyl ring influence the compound's reactivity?

- Methodological Answer :

- Steric and Electronic Effects : Ortho-methoxy groups (2-position) hinder nucleophilic attack at the ketone due to steric bulk. Para-methoxy groups (4-position) enhance electron density, increasing susceptibility to electrophilic substitution. Compare reactivity with analogs like 3,4,5-trimethoxy derivatives .

- Case Study : Fluorine substitution at the 2-position (e.g., 2-fluorophenyl analog) reduces electron density, altering reaction kinetics in cross-coupling reactions .

Q. What strategies optimize reaction conditions for synthesizing derivatives to minimize by-products?

- Methodological Answer :

- Catalyst Screening : Use Pd(OAc)/XPhos for Suzuki-Miyaura coupling to aryl halides. Avoid palladium black formation by maintaining inert atmospheres .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility for nucleophilic substitutions. For esterifications, toluene/ethanol azeotrope removes water, shifting equilibrium .

- Temperature Control : Lower temperatures (0–5°C) reduce keto-enol tautomerization side reactions during derivatization .

Q. Are there contradictions in reported biological activities, and how can they be resolved?

- Methodological Answer :

- Biological Assay Variability : Discrepancies in antiproliferative activity (e.g., IC values) may arise from cell line specificity (e.g., MCF-7 vs. HepG2) or assay protocols (MTT vs. SRB). Standardize protocols across labs .

- Metabolite Interference : Hydrolysis of the ester group in cell media generates propionic acid derivatives, which may independently modulate activity. Use stable isotope labeling (e.g., C-ethyl) to track metabolic fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.